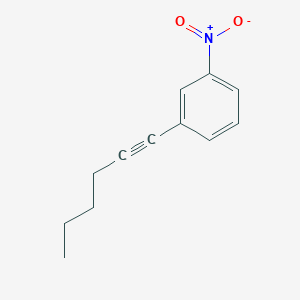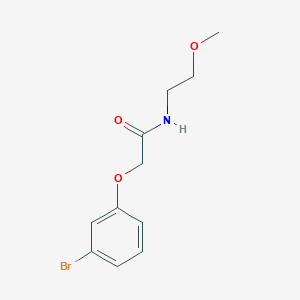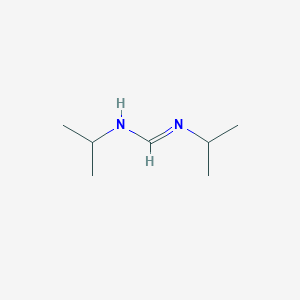
N,N'-Bis(1-methylethyl)methanimidamide
Vue d'ensemble
Description
N,N’-Bis(1-methylethyl)methanimidamide is an organic compound with the molecular formula C7H16N2. It is characterized by the presence of an imine functional group (C=N) and two isopropyl groups attached to the nitrogen atoms. This compound is used primarily as a pharmaceutical intermediate and in various chemical research applications .
Mécanisme D'action
Target of Action
The primary targets of N,N’-Bis(1-methylethyl)methanimidamide are currently unknown . The compound is an amide organic compound , which suggests it may interact with a variety of biological targets.
Mode of Action
Result of Action
It is known that the compound is an amide organic compound, which can be used as pharmaceutical intermediates , suggesting it may have some biological activity.
Action Environment
It is recommended that the compound be stored in an inert atmosphere at 2-8°c , indicating that temperature and atmospheric conditions may affect its stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N’-Bis(1-methylethyl)methanimidamide can be synthesized through the reaction of diisopropylamine with triethyl orthoformate. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the imine bond .
Industrial Production Methods
Industrial production of N,N’-Bis(1-methylethyl)methanimidamide involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Bis(1-methylethyl)methanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The imine group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Applications De Recherche Scientifique
N,N’-Bis(1-methylethyl)methanimidamide is a versatile compound with several scientific research applications:
Catalysis: It acts as a catalyst in various chemical reactions.
Organic Synthesis: It is used in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is employed in the synthesis of pharmaceuticals.
Pharmaceutical Intermediates: It serves as an intermediate in the production of various pharmaceutical compounds
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Bis(1-methylethyl)ethanimidamide: Similar in structure but with a different carbon chain length.
N,N’-Bis(1-methylethyl)formamide: Another related compound with a formamide group instead of an imine.
Uniqueness
N,N’-Bis(1-methylethyl)methanimidamide is unique due to its specific imine functional group and the presence of two isopropyl groups. These structural features contribute to its distinct chemical properties and applications .
Propriétés
IUPAC Name |
N,N'-di(propan-2-yl)methanimidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-6(2)8-5-9-7(3)4/h5-7H,1-4H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLPVUXFDNIPIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC=NC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Indole,5-[2-(phenylmethoxy)ethoxy]-](/img/structure/B3138086.png)
![1-[(4-Fluorophenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B3138096.png)
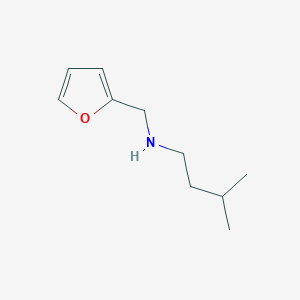

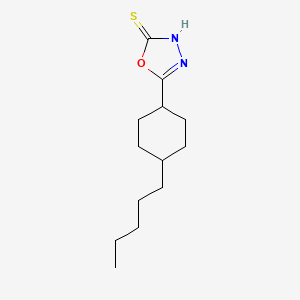

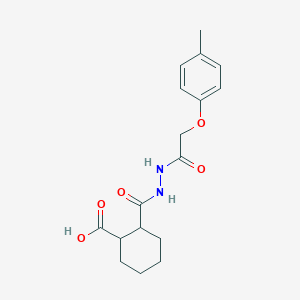
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylamine](/img/structure/B3138141.png)
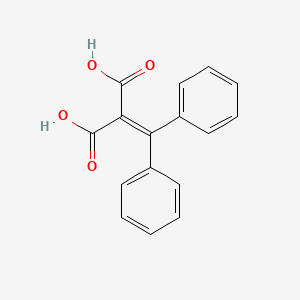

![1-[(2-Iodoethoxy)methyl]-4-methoxybenzene](/img/structure/B3138159.png)

